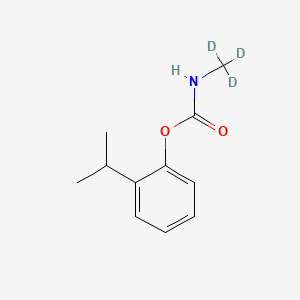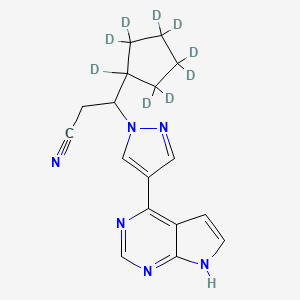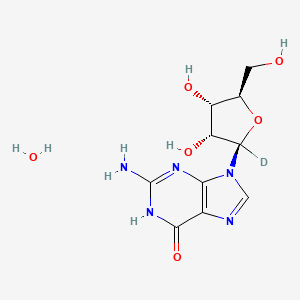
Guanosine-d1 (hydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine-d1 (hydrate) is a deuterium-labeled derivative of guanosine hydrate. This compound consists of a guanine base, a ribose sugar, and a water molecule, with one of the hydrogen atoms replaced by deuterium. Guanosine-d1 (hydrate) is significant in various biological processes and has garnered attention in biochemistry and pharmacology for its stability and solubility in aqueous environments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanosine-d1 (hydrate) involves the incorporation of deuterium into guanosine hydrate. This can be achieved through deuterium exchange reactions where guanosine hydrate is exposed to deuterium oxide (D2O) under controlled conditions. The reaction typically requires a catalyst to facilitate the exchange process .
Industrial Production Methods
Industrial production of guanosine-d1 (hydrate) follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure efficient deuterium incorporation. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Guanosine-d1 (hydrate) undergoes various chemical reactions, including:
Oxidation: Guanosine-d1 (hydrate) can be oxidized to form guanosine-d1 monophosphate.
Reduction: Reduction reactions can convert guanosine-d1 (hydrate) to its corresponding nucleoside derivatives.
Substitution: Deuterium in guanosine-d1 (hydrate) can be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions include deuterium-labeled nucleotides and nucleosides, which are valuable in biochemical research and drug development .
Aplicaciones Científicas De Investigación
Guanosine-d1 (hydrate) has a wide range of scientific research applications:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Guanosine-d1 (hydrate) is employed in studies of nucleic acid metabolism and cellular signaling pathways.
Medicine: This compound is explored for its potential therapeutic effects, including neuroprotection and modulation of neuronal functions.
Industry: Guanosine-d1 (hydrate) is used in the development of deuterium-labeled drugs for pharmacokinetic studies
Mecanismo De Acción
The mechanism of action of guanosine-d1 (hydrate) involves its interaction with various molecular targets and pathways. It modulates adenosine transmission by interacting with adenosine receptors, transporters, and purinergic metabolism. This interaction influences cellular signaling, gene expression, and cell proliferation, contributing to its neuroprotective and antiproliferative effects .
Comparación Con Compuestos Similares
Similar Compounds
Guanosine hydrate: The non-deuterated form of guanosine-d1 (hydrate).
Guanosine monophosphate: A phosphorylated derivative of guanosine.
Uniqueness
Guanosine-d1 (hydrate) is unique due to the presence of deuterium, which enhances its stability and allows for its use as a tracer in various scientific studies. The deuterium labeling also affects its pharmacokinetic and metabolic profiles, making it valuable in drug development .
Propiedades
Fórmula molecular |
C10H15N5O6 |
|---|---|
Peso molecular |
302.26 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,3R,4S,5R)-2-deuterio-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate |
InChI |
InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1/i9D; |
Clave InChI |
YCHNAJLCEKPFHB-UOKIMUGOSA-N |
SMILES isomérico |
[2H][C@@]1([C@@H]([C@@H]([C@H](O1)CO)O)O)N2C=NC3=C2N=C(NC3=O)N.O |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


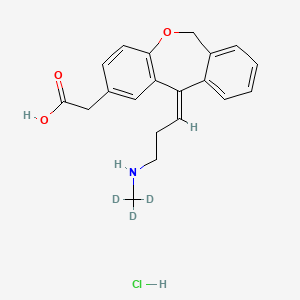
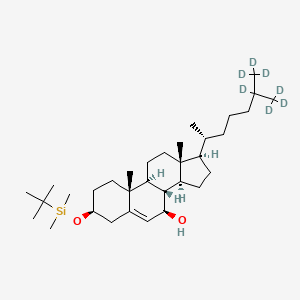

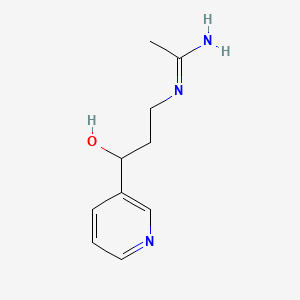

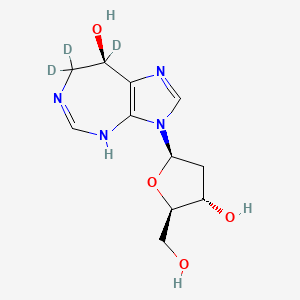
![2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid](/img/structure/B12411291.png)
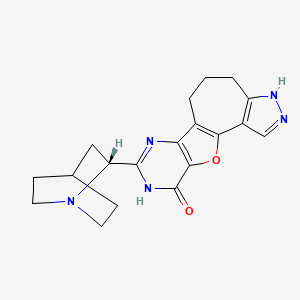
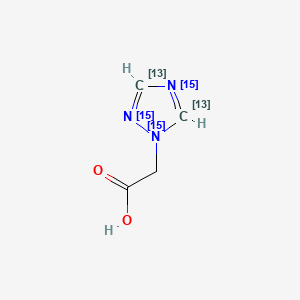
![N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4'-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide](/img/structure/B12411302.png)

![[(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrobromide](/img/structure/B12411319.png)
